

An In-depth Technical Guide to Trimethylstannyldimethylvinylsilane

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Compound of Interest		
Compound Name:	Trimethylstannyldimethylvinylsilan	
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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **Trimethylstannyldimethylvinylsilan**e, a bifunctional organometallic reagent. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Molecular Information

Based on its nomenclature, the chemical structure of **Trimethylstannyldimethylvinylsilan**e consists of a trimethylstannyl group bonded to a dimethylvinylsilyl group.

Chemical Formula: C7H19SiSn

Molecular Weight: 252.02 g/mol

Table 1: Physicochemical Properties of **Trimethylstannyldimethylvinylsilan**e and Related Compounds



Property	Value	Source
Molecular Formula	C7H19SiSn	Calculated
Molecular Weight	252.02 g/mol	Calculated
Physical State	Expected to be a liquid	Analogy to similar organosilanes and organotins
Boiling Point	73 °C at 7 hPa (for a related compound)	
Density	0.806 g/cm³ at 25 °C (for a related compound)	
Solubility	Soluble in most organic solvents; insoluble in water.[1]	Analogy to similar organometallic compounds
Stability	Moisture sensitive. Vapors may form explosive mixtures with air at elevated temperatures.	Analogy to similar organometallic compounds

Experimental Protocols

General Synthesis of Silylstannanes:

The synthesis of silylstannanes, such as **Trimethylstannyldimethylvinylsilan**e, typically involves the reaction of a silyl halide with a stannyl anion or a silyl anion with a stannyl halide. A common method is the reaction of a trialkylstannyllithium with a silyl chloride.

Example Protocol for the Synthesis of a SilyIstannane:

- Preparation of Trialkylstannyllithium: A solution of a trialkyltin chloride in an anhydrous
 aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an
 inert atmosphere (e.g., argon). A solution of an organolithium reagent (e.g., n-butyllithium) is
 then added dropwise. The reaction mixture is stirred for a period to ensure the complete
 formation of the trialkylstannyllithium.
- Reaction with Silyl Halide: To the freshly prepared trialkylstannyllithium solution, a solution of the corresponding silyl halide (e.g., dimethylvinylsilyl chloride) in the same solvent is added



dropwise at low temperature.

- Quenching and Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is
 extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried
 over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is
 removed under reduced pressure. The crude product is then purified by distillation or
 chromatography.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts

Nucleus	Functional Group	Chemical Shift (ppm)	Multiplicity
¹H	Si-CH=CH2	5.5 - 6.5	m
¹H	Si-CH₃	0.1 - 0.4	S
¹H	Sn-CH₃	0.0 - 0.3 (with Sn satellites)	S
13C	Si-CH=CH ₂	130 - 140	
13C	Si-CH=CH2	130 - 140	-
13C	Si-CH₃	-5 to 5	-
13C	Sn-CH₃	-10 to 0	

Note: These are approximate chemical shift ranges and can vary based on the solvent and other factors.[2][3][4]

Applications in Drug Development and Organic Synthesis

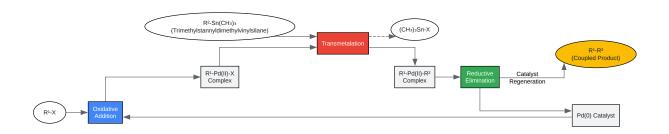


Organostannanes and organosilanes are versatile reagents in organic synthesis, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[5][6][7] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[7][8]

Trimethylstannyldimethylvinylsilane, containing both a vinylsilane and a trimethylstannane moiety, can potentially participate in various palladium-catalyzed cross-coupling reactions such as the Stille and Hiyama couplings.[5] The vinyl group can be transferred in Stille couplings, while the silyl group could be functionalized for Hiyama-type couplings.

Stille Cross-Coupling Reaction:

The Stille reaction is a versatile C-C bond-forming reaction between an organotin compound and an organic halide or triflate, catalyzed by a palladium complex.[5] The vinylstannane moiety of **Trimethylstannyldimethylvinylsilan**e would be the active component in this reaction.



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Catalytic cycle of the Stille cross-coupling reaction.

Safety Information

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses,



should be worn.[9][10] Organosilanes can be flammable and moisture-sensitive. It is crucial to consult the Safety Data Sheet (SDS) for detailed handling and safety information.[9][10]

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